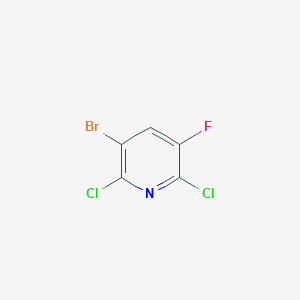

3-Bromo-2,6-dichloro-5-fluoropyridine

Overview

Description

3-Bromo-2,6-dichloro-5-fluoropyridine is a chemical compound with the CAS Number: 152840-66-9 . It has a molecular weight of 244.88 . The IUPAC name for this compound is 3-bromo-2,6-dichloro-5-fluoropyridine .

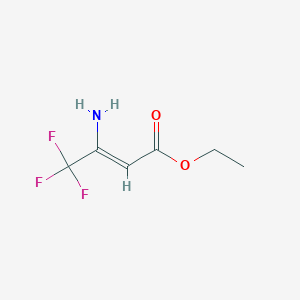

Molecular Structure Analysis

The InChI code for 3-Bromo-2,6-dichloro-5-fluoropyridine is 1S/C5HBrCl2FN/c6-2-1-3 (9)5 (8)10-4 (2)7/h1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

3-Bromo-2,6-dichloro-5-fluoropyridine is a solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Pharmaceutical Synthesis

3-Bromo-2,6-dichloro-5-fluoropyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure makes it a versatile building block for constructing complex molecules, particularly in the development of new drugs with potential therapeutic applications .

Agricultural Chemistry

In agriculture, this compound serves as a precursor in the synthesis of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can significantly improve their physical, biological, and environmental properties .

Material Science

The compound’s unique properties are exploited in material science, particularly in the development of novel materials with specific electronic or photonic characteristics. It can be used to synthesize compounds that form part of self-assembled monolayers (SAMs), which are crucial in various nanotechnology applications .

Chemical Synthesis

3-Bromo-2,6-dichloro-5-fluoropyridine: is extensively used as a reagent in chemical synthesis. It is involved in various substitution reactions, serving as a starting material for the creation of a wide array of fluorinated organic compounds, which are important in multiple industrial applications .

Environmental Science

This compound is also studied for its environmental impact, particularly in the context of its degradation products and their behavior in the ecosystem. Understanding its interactions and breakdown can help in assessing the environmental risks associated with its use .

Analytical Chemistry

In analytical chemistry, 3-Bromo-2,6-dichloro-5-fluoropyridine can be used as a standard or reference compound in chromatography and spectroscopy. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .

Biochemistry

The compound finds applications in biochemistry research, particularly in the study of enzyme-substrate interactions and the development of biochemical assays. Its incorporation into biomolecules can help in tracing and understanding biochemical pathways .

Medical Research

In medical research, 3-Bromo-2,6-dichloro-5-fluoropyridine is utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes. It contributes to the creation of novel diagnostic agents that can be used in various imaging techniques to detect diseases .

Safety and Hazards

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are usually less reactive than their chlorinated and brominated analogues .

Mode of Action

It’s known that fluoropyridines can undergo various reactions, including umemoto and balts-schiemann reactions . These reactions involve the interaction of the compound with its targets, leading to changes in the targets’ structure or function .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

These properties would determine the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action of 3-Bromo-2,6-dichloro-5-fluoropyridine can be influenced by various environmental factors . For instance, its storage temperature is recommended to be in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

3-bromo-2,6-dichloro-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrCl2FN/c6-2-1-3(9)5(8)10-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKVAKOCZBDQAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566400 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dichloro-5-fluoropyridine | |

CAS RN |

152840-66-9 | |

| Record name | 3-Bromo-2,6-dichloro-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

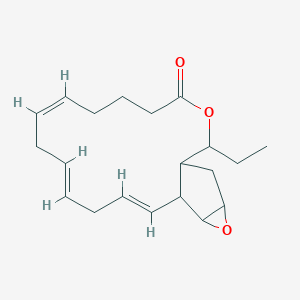

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethynyl-1-azabicyclo[3.2.1]octane](/img/structure/B119579.png)